molecular formula C23H26N2O8 B14763948 Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid

Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid

Cat. No.: B14763948
M. Wt: 458.5 g/mol
InChI Key: YLLWHBPOVWETSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of phthalimide and glutarimide moieties, along with a propargyl group and a polyethylene glycol (PEG) chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the formation of phthalimide and glutarimide derivatives, which are then coupled with a propargyl group through a series of chemical reactions. The final step involves the attachment of a PEG2-C2-acid chain to the propargylated intermediate. The reaction conditions for each step vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each stage to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: In biological research, the compound is utilized for its ability to modify proteins and other biomolecules, enhancing their solubility and stability.

    Medicine: The compound’s unique properties make it valuable for drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity and function. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid can be compared with other similar compounds, such as:

    Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and biological activity.

    Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability but also increasing its molecular weight.

The uniqueness of this compound lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and biological activity.

Properties

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H26N2O8/c26-20-7-6-19(22(29)24-20)25-15-18-16(3-1-5-17(18)23(25)30)4-2-9-31-11-13-33-14-12-32-10-8-21(27)28/h1,3,5,19H,6-15H2,(H,27,28)(H,24,26,29)

InChI Key

YLLWHBPOVWETSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCC(=O)O

Origin of Product

United States

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